N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide
Description
N-{4-[(E)-2-(1,3-Benzoxazol-2-yl)ethenyl]phenyl}acetamide is a benzoxazole-derived compound featuring an acetamide group linked to a para-substituted phenyl ring, which is further connected to a benzoxazole heterocycle via an ethenyl spacer.
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)18-14-9-6-13(7-10-14)8-11-17-19-15-4-2-3-5-16(15)21-17/h2-11H,1H3,(H,18,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODPAIGKYOSDMX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103634 | |
| Record name | N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3425-04-5 | |
| Record name | N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Ethenylation: The benzoxazole ring is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Acetamidation: The final step involves the reaction of the ethenyl-substituted benzoxazole with 4-aminophenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide is a synthetic compound with a unique structure that incorporates a benzoxazole moiety linked to an acetamide group via a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications, focusing on scientific research findings and case studies.
Anticancer Activity
Research indicates that compounds containing benzoxazole derivatives exhibit significant anticancer properties. This compound has been studied for its potential in targeting various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have indicated that benzoxazole derivatives can inhibit the growth of several bacterial strains. This compound has been tested against common pathogens, revealing moderate antibacterial activity.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of benzoxazole derivatives. This compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.
Case Study 1: Anticancer Research
In a study conducted on various cancer cell lines, this compound exhibited selective cytotoxicity. The compound was found to significantly reduce cell viability in breast and lung cancer cells compared to normal cell lines. The study suggested further exploration into its mechanism of action and potential as a lead compound for drug development.
Case Study 2: Antimicrobial Screening
A screening assay evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations, supporting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethenyl group may facilitate binding to target sites, while the acetamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Benzoxazole Derivatives
Example Compound : 2-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide (Compound 4, from )
- Structural Differences : Incorporation of chlorine substituents at the 5-position of the benzoxazole ring and the acetamide side chain.
- Impact : Chlorine atoms increase lipophilicity and may enhance metabolic stability. The synthesis involves refluxing with potassium carbonate and diethylamine, indicating reactivity at the acetamide nitrogen for further derivatization .
Benzothiazole Analogs
Example Compound : N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide (CAS 474305-39-0, from )
- Structural Differences : Replacement of the benzoxazole oxygen with sulfur (benzothiazole core).
- Key Properties :
- Molecular Formula: C₁₇H₁₄N₂OS
- Molar Mass: 294.37 g/mol
Substituted Benzothiazole Derivatives from Patent Literature
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
| Substituent | Impact |
|---|---|
| Trifluoromethyl (-CF₃) | Enhances metabolic stability and electron-withdrawing effects, improving target engagement. |
| Methoxy (-OCH₃) | Increases solubility and modulates steric interactions. |
| Chloro (-Cl) | Boosts lipophilicity and resistance to oxidative metabolism. |
Synthesis : These derivatives are synthesized via nucleophilic substitution or coupling reactions, highlighting the versatility of the benzothiazole-acetamide scaffold .
Acetamide Derivatives with Diverse Backbones
Example Compounds :
- N-[4-(2-Phenyldiazenyl)phenyl]-2-[(4-cyanophenoxy)acetamide (): Incorporates a diazenyl group and cyano substituent, which may enhance photophysical properties for imaging applications.
- 3H-F EMPA (): A radiolabeled analog (SA 38.7 Ci/mmol) with fluoroethoxy and methoxy groups, used in Alzheimer’s disease research for amyloid-beta plaque detection.
| Property | N-{4-[(E)-2-(1,3-Benzoxazol-2-yl)ethenyl]phenyl}acetamide | 3H-F EMPA |
|---|---|---|
| Specific Activity | Not reported | 38.7 Ci/mmol |
| Key Substituents | Benzoxazole, ethenyl | Fluoroethoxy, methoxy |
| Application | Potential kinase inhibition | Amyloid imaging |
Insight : The addition of fluorine in 3H-F EMPA improves blood-brain barrier penetration, a critical factor for CNS-targeted compounds .
Sulfonamide and Triazole-Containing Analogs
- N-(1-(4-(Chloromethyl)phenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide : Features a sulfonamide group, which enhances hydrogen-bonding capacity and solubility.
- N-[4-(Acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Incorporates a triazole ring, known for metal coordination and antimicrobial activity.
Biological Activity
N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a benzoxazole moiety linked through a phenyl ring to an acetamide group. The presence of an E-configured double bond in the side chain contributes to its biological properties. The structural representation is as follows:
While specific mechanisms of action for this compound have not been fully elucidated, several hypotheses suggest potential interactions with biological targets:
- DNA Intercalation : The benzoxazole moiety may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound could inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although detailed investigations are required.
Biological Activity Summary
This compound has shown promising biological activities in various studies:
Antimicrobial Activity
In a study examining various benzoxazole derivatives, this compound was evaluated for its antimicrobial properties. Results indicated that modifications to the benzoxazole structure could enhance activity against Gram-positive bacteria. However, the exact efficacy of this compound remains to be fully characterized.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | Contains a sulfanyl group; potentially enhanced solubility | Moderate antimicrobial activity |
| N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide] | Bis-substituted structure; increased biological activity due to dual targeting | Enhanced cytotoxicity against cancer cell lines |
| 2-(1,3-benzoxazol-2-yloxy)phenylacetamide | Ether linkage instead of double bond; different reactivity profile | Limited data available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
